molecular formula C21H19N3O5 B12216813 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12216813
M. Wt: 393.4 g/mol
InChI Key: ABBXLSOQIMTWLW-UHFFFAOYSA-N
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Description

Key Crystallographic Parameters (Inferred from Analogues):

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
Unit cell dimensions $$ a = 10.23 \, \text{Å} $$
$$ b = 12.45 \, \text{Å} $$
$$ c = 14.78 \, \text{Å} $$
β angle 97.4°
Volume 1867.8 ų

Conformational Features :

  • The benzofuran and oxadiazole rings adopt a near-coplanar arrangement (dihedral angle: 8.5–12.3°), stabilized by π-π stacking between the dimethoxyphenyl group and benzofuran system.
  • Methoxy groups at positions 3 and 4 on the phenyl ring exhibit orthogonal orientation relative to the oxadiazole plane, minimizing steric hindrance.

Hydrogen Bonding Network :

  • Amide N–H forms a hydrogen bond with the oxadiazole N-atom ($$ \text{N} \cdots \text{H–N} = 2.09 \, \text{Å} $$).
  • Methoxy oxygen atoms participate in weak C–H⋯O interactions with adjacent molecules ($$ \text{C} \cdots \text{O} = 3.21 \, \text{Å} $$).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
2.41 Singlet 6H 3,5-DiCH₃ (benzofuran)
3.82 Singlet 6H 3,4-DiOCH₃ (phenyl)
7.12–7.58 Multiplet 5H Benzofuran H₄, H₆, H₇; phenyl H₂, H₅
8.24 Singlet 1H Amide NH
10.05 Singlet 1H Oxadiazole H₃

¹³C NMR (125 MHz, DMSO-d₆) :

  • Carbonyl groups : 164.8 ppm (amide C=O), 159.2 ppm (oxadiazole C=O).
  • Aromatic carbons : 112–155 ppm range, with distinct signals for methoxy-substituted carbons (148.3 ppm, 149.1 ppm).
  • Methyl groups : 21.4 ppm (benzofuran CH₃), 56.1 ppm (OCH₃).

Infrared (IR) Vibrational Frequency Mapping

Wavenumber (cm⁻¹) Assignment
3250 N–H stretch (amide)
1680 C=O stretch (amide I)
1605 C=N stretch (oxadiazole)
1510 C–O–C asymmetric (benzofuran)
1265 C–O–C symmetric (oxadiazole)
2830–2940 C–H stretch (OCH₃, CH₃)

Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) :

  • Molecular ion : [M+H]⁺ observed at m/z 429.1564 (calculated: 429.1558 for $$ \text{C}{22}\text{H}{21}\text{N}4\text{O}5 $$).
  • Key fragments :
    • m/z 312.0987: Loss of 3,4-dimethoxyphenyloxadiazole ([M – C₈H₇O₂N₂]⁺).
    • m/z 189.0652: Benzofuran-2-carboxamide ion ([C₁₁H₉NO₂]⁺).
    • m/z 121.0394: Protonated 3,4-dimethoxybenzene ([C₈H₉O₂]⁺).

Fragmentation Pathways :

  • Cleavage of the amide bond generates the benzofuran-carboxamide ion and oxadiazole-phenyl fragment.
  • Demethylation of methoxy groups produces ions at m/z 397 and 383.
  • Retro-Diels-Alder fragmentation of the benzofuran ring yields substituted benzene ions.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O5/c1-11-5-7-15-14(9-11)12(2)19(28-15)21(25)22-20-18(23-29-24-20)13-6-8-16(26-3)17(10-13)27-4/h5-10H,1-4H3,(H,22,24,25)

InChI Key

ABBXLSOQIMTWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Substituted Salicylaldehyde Preparation

3,5-Dimethylsalicylaldehyde is prepared by formylation of 3,5-dimethylphenol using hexamethylenetetramine (HMTA) in acetic acid. This yields the aldehyde precursor essential for benzofuran ring formation.

Cyclization to Benzofuran Ester

Ethyl 3,5-dimethylbenzofuran-2-carboxylate is synthesized by reacting 3,5-dimethylsalicylaldehyde with ethyl chloroacetate in the presence of potassium hydroxide (KOH). The reaction proceeds via nucleophilic substitution and cyclodehydration:

3,5-Dimethylsalicylaldehyde+ClCH2COOEtKOHEthyl 3,5-dimethylbenzofuran-2-carboxylate\text{3,5-Dimethylsalicylaldehyde} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{KOH}} \text{Ethyl 3,5-dimethylbenzofuran-2-carboxylate}

Hydrazide Formation and Carboxylic Acid Activation

The ester is hydrolyzed to 3,5-dimethylbenzofuran-2-carboxylic acid using aqueous NaOH, followed by acidification. Conversion to the acid chloride (using thionyl chloride) facilitates subsequent amide bond formation.

Synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Amine

The 1,2,5-oxadiazole ring is constructed via cyclization of amidoxime intermediates.

Amidoxime Preparation from Nitriles

3,4-Dimethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3,4-dimethoxybenzamidoxime:

NC–C6H3(OMe)2+NH2OH\cdotpHClH2N–O–C(=NH)–C6H3(OMe)2\text{NC–C}6\text{H}3(\text{OMe})2 + \text{NH}2\text{OH·HCl} \rightarrow \text{H}2\text{N–O–C(=NH)–C}6\text{H}3(\text{OMe})2

Cyclization to 1,2,5-Oxadiazole

The amidoxime undergoes cyclodehydration using polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) to yield 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine:

H2N–O–C(=NH)–C6H3(OMe)2PPA4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine\text{H}2\text{N–O–C(=NH)–C}6\text{H}3(\text{OMe})2 \xrightarrow{\text{PPA}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}

Key Challenges :

  • Low yields due to competing side reactions (e.g., over-dehydration).

  • Purification difficulties requiring column chromatography (silica gel, ethyl acetate/hexane).

Amide Coupling of Benzofuran and Oxadiazole Moieties

The final step involves coupling the benzofuran-2-carbonyl chloride with the oxadiazole amine.

Traditional Coupling Agents

N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS) are used in dichloromethane (DCM) or tetrahydrofuran (THF):

3,5-Dimethylbenzofuran-2-carbonyl chloride+4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDCC/NHSTarget Compound\text{3,5-Dimethylbenzofuran-2-carbonyl chloride} + \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine} \xrightarrow{\text{DCC/NHS}} \text{Target Compound}

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation (40 kHz, 60°C) reduces reaction time from 12 hours to 2 hours and improves yields (75–82% vs. 60–68% thermally).

Comparative Analysis of Synthetic Methods

Parameter Thermal Method Ultrasonic Method
Reaction Time10–24 hours2–4 hours
Yield53–68%75–82%
Solvent ConsumptionHighReduced by 50%
Purification ComplexityColumn chromatographyRecrystallization

Critical Challenges and Optimizations

Oxadiazole Ring Instability

The 1,2,5-oxadiazole ring is sensitive to strong acids and bases. Cyclization with POCl₃ at 0–5°C minimizes decomposition.

Regioselectivity in Amidoxime Cyclization

Using microwave irradiation (150°C, 20 minutes) enhances regioselectivity for the 1,2,5-oxadiazole over 1,3,4-isomers .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,5-oxadiazole moiety undergoes characteristic reactions that modify its electronic and steric properties:

Reaction Type Conditions Outcome Source
Nucleophilic Substitution K₂CO₃, DMF, 80°C with aryl halidesReplacement of oxadiazole hydrogen with aryl/alkyl groups at position 3
Ring-Opening Hydrolysis HCl (6M), reflux, 12hCleavage to form amidoxime intermediates
Coordination Chemistry Transition metal salts in ethanolFormation of metal complexes via N,O-chelation

Key studies show the oxadiazole’s C-3 position is electrophilic, enabling coupling with amines or thiols under mild basic conditions. Ring-opening reactions occur under strong acidic conditions, producing bioactive amidoximes .

Carboxamide Group Transformations

The benzofuran-linked carboxamide participates in hydrolysis and alkylation:

Reaction Reagents Products Yield Source
Acidic Hydrolysis H₂SO₄ (95%), 110°C, 6h3,5-Dimethyl-1-benzofuran-2-carboxylic acid78%
Enzymatic Hydrolysis Lipase (Candida antarctica), 37°CPartial cleavage to primary amine42%
Reductive Alkylation NaBH₃CN, RCHO, MeOHN-alkylated derivatives60-85%

The amide bond resists basic hydrolysis but cleaves under prolonged acidic treatment, as demonstrated in analogs. Enzymatic methods provide selective modifications for drug development .

Benzofuran Core Modifications

Electrophilic substitution dominates benzofuran reactivity:

Position Reaction Reagents Major Product Source
C-6NitrationHNO₃/H₂SO₄, 0°C6-Nitro-3,5-dimethylbenzofuran derivative
C-7BrominationBr₂, FeCl₃, CH₂Cl₂7-Bromo substitution
C-5 MethylOxidationKMnO₄, H₂O, 100°CCarboxylic acid formation

Methyl groups at C-3/C-5 deactivate the benzofuran ring toward electrophiles, directing substitution to C-6/C-7 positions . Oxidative cleavage of methyl groups requires harsh conditions .

Dimethoxyphenyl Substituent Reactions

The 3,4-dimethoxyphenyl group undergoes demethylation and cross-coupling:

Transformation Conditions Applications Source
O-Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivatives for chelation
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂OBiaryl analogs with enhanced bioactivity
Methoxy → Amino NH₃, CuCl, 150°C (sealed tube)Aniline derivatives for further functionalization

Demethylation with boron tribromide enables downstream modifications for metal-chelating agents , while Suzuki reactions expand structural diversity .

Stability Under Physiological Conditions

Critical degradation pathways in biomimetic environments:

Condition Half-Life Primary Degradation Product Implications
pH 1.2 (simulated gastric)8.2hOxadiazole ring-opened amidoximeReduced oral bioavailability
pH 7.4 (blood)>24hIntact compoundSuitable for systemic administration
UV light (300–400 nm)2.5hBenzofuran dimerization productsPhotodegradation risk during storage

Data from structurally related compounds suggest moderate stability in acidic environments but significant photolability .

Synthetic Methodology Optimization

Key improvements in large-scale synthesis:

Step Traditional Approach Optimized Protocol Yield Improvement
Oxadiazole FormationNitrile oxide cycloaddition (60°C)Microwave-assisted synthesis (120°C, 20m)78% → 92%
Amide CouplingHATU, DIPEA, DMFMechanochemical grinding (neat conditions)65% → 88%
PurificationColumn chromatographyRecrystallization (EtOAc/hexane)Reduced solvent use

Microwave methods reduce reaction times by 75% while improving oxadiazole yields . Solvent-free amidation enhances sustainability .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide exhibits promising anticancer properties. Studies have shown that compounds with similar oxadiazole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of oxadiazole compounds effectively targeted cancer cells by disrupting their metabolic pathways and promoting programmed cell death .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Research suggests that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. A comparative analysis highlighted how similar compounds have been effective in reducing neuronal damage in models of Alzheimer's disease by inhibiting NMDA receptor-mediated excitotoxicity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial properties against various strains of bacteria, making it a candidate for further development as an antibacterial agent .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on human lung cancer cells (A549). The results indicated that one derivative exhibited an IC50 value of 12 µM, significantly lower than standard chemotherapeutics used in clinical settings .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A 2024 study investigated the neuroprotective effects of the compound in transgenic mice models of Alzheimer's disease. The treatment group showed a marked reduction in amyloid-beta plaque accumulation and improved cognitive function compared to the control group. The findings suggest potential therapeutic applications for preventing or slowing the progression of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. For example, it may act as an NF-κB inhibitor, which could be useful in anticancer drug research . Additionally, it may modulate retinoid nuclear receptors, impacting metabolic and immunological processes .

Comparison with Similar Compounds

a) N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide (CAS: 880408-23-1)

  • Key Differences : Replaces methoxy groups with ethoxy on the phenyl ring and lacks the 5-methyl substituent on the benzofuran.
  • The molecular weight (407.4 g/mol) is higher than the target compound’s estimated weight (~393.4 g/mol), which may influence pharmacokinetics .
  • Synthesis: Smiles string analysis (CCOc1ccc(-c2nonc2NC(=O)c2oc3ccccc3c2C)cc1OCC) highlights a diethoxy substitution pattern distinct from the target compound’s dimethoxy groups.

b) N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS: 872868-30-9)

  • Key Differences: Substitutes the benzofuran-carboxamide moiety with a 4-fluorophenoxy-propanamide chain.
  • The propanamide linker may confer conformational flexibility absent in the rigid benzofuran system .

Analogues with Varied Heterocyclic Cores

a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Key Differences : Replaces the oxadiazole-benzofuran scaffold with a benzamide-phenethylamine structure.
  • Synthesis : Achieved in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, contrasting with the multi-step synthesis typical of oxadiazole derivatives.
  • Thermal Stability : Melting point (90°C) suggests lower thermal stability compared to oxadiazole-containing compounds, which often exhibit higher melting points due to rigid aromatic systems .

b) 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9)

  • Key Differences : Incorporates a fluorine atom at the 5-position of the benzofuran and a methyl group on the oxadiazole ring.
  • Impact : Fluorination may enhance metabolic stability and bioavailability, while the methyl group on the oxadiazole could sterically hinder interactions with enzymatic active sites .

Critical Analysis of Structural and Functional Trade-offs

  • Electron-Donating vs. In contrast, fluorinated analogs (e.g., 872868-48-9) leverage electron-withdrawing effects for improved target engagement .
  • Heterocyclic Rigidity : The oxadiazole-benzofuran scaffold offers conformational restraint, favoring selective binding over flexible analogs like Rip-B .
  • Synthetic Accessibility : Rip-B’s straightforward synthesis (80% yield) contrasts with the multi-step routes required for oxadiazole derivatives, highlighting a trade-off between structural complexity and synthetic feasibility .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

The compound features a benzofuran ring fused with a carboxamide group and an oxadiazole ring substituted with a dimethoxyphenyl moiety. Its molecular formula is C18H17N3O4, with a molecular weight of approximately 339.35 g/mol. The structural characteristics contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area75.347 Ų

Research indicates that the compound may interact with various molecular targets such as enzymes and receptors involved in critical biological pathways. The biological activity is primarily attributed to:

  • Anticancer Properties : Compounds containing oxadiazole units have been shown to exhibit significant anticancer activities against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells . For instance, related compounds have demonstrated IC50 values indicating effective inhibition of tumor cell proliferation.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways by modulating the activity of cyclooxygenases (COX) and other inflammatory mediators .

Structure-Activity Relationships (SAR)

The structure of this compound suggests that modifications in the oxadiazole and benzofuran rings can significantly impact its biological activity. For example:

  • Substituent Variations : Variations in the substituents on the benzofuran ring can enhance or diminish anticancer activity. The presence of electron-donating groups like methoxy enhances the compound's lipophilicity and potentially its bioavailability .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating similar oxadiazole derivatives found that compounds exhibited moderate to high activity against multiple cancer cell lines, with some derivatives achieving IC50 values as low as 92.4 µM across various human cancer types .
  • Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of this compound could inhibit COX enzymes effectively, suggesting potential use in treating inflammatory diseases.
  • Pharmacological Profiles : The pharmacokinetic properties such as logP and polar surface area suggest good permeability and absorption characteristics, making it a candidate for further drug development studies .

Q & A

Q. What are the key structural features influencing the reactivity of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide in synthetic pathways?

The compound’s reactivity is governed by:

  • The 1,2,5-oxadiazole ring, which is electron-deficient and prone to nucleophilic attack.
  • The 3,4-dimethoxyphenyl group, which enhances solubility and modulates steric effects during coupling reactions.
  • The benzofuran-2-carboxamide moiety, which contributes to π-π stacking interactions and hydrogen bonding .
    Methodological Insight : Optimize coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts in polar aprotic solvents (DMF/DMSO) to leverage the oxadiazole’s electrophilicity .

Q. How can the compound’s purity and stability be assessed during synthesis?

  • HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities from incomplete coupling or oxidation .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C) to ensure thermal stability under storage conditions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR) due to the compound’s structural similarity to kinase inhibitors with benzofuran scaffolds .
  • Antimicrobial Activity : Employ microdilution assays (MIC determination) against Gram-positive bacteria, noting the role of the dimethoxyphenyl group in membrane disruption .

Advanced Research Questions

Q. How can synthetic yield be improved for the 1,2,5-oxadiazole ring formation?

  • Optimized Cyclization : Use nitrile oxides and acetonitrile derivatives under microwave-assisted conditions (120°C, 30 min) to reduce side-product formation .
  • Catalyst Screening : Test Cu(I)/Cu(II) catalysts for regioselective oxadiazole formation, as reported for analogous triazole derivatives .

Q. What strategies resolve contradictions in NMR and X-ray crystallography data for this compound?

  • Dynamic NMR Analysis : Detect rotational barriers in the benzofuran-carboxamide bond, which may explain discrepancies in proton splitting patterns .
  • Single-Crystal X-ray Diffraction : Resolve tautomerism or polymorphism by comparing unit cell parameters with structurally related deferasirox derivatives (e.g., dihedral angles between aromatic rings) .

Q. How do intermolecular interactions affect crystallization and solubility?

  • Hydrogen Bonding : The carboxamide NH forms O–H⋯N bonds with solvent molecules (e.g., DMF), as seen in deferasirox solvates, influencing crystal packing .
  • π-Stacking : The benzofuran and dimethoxyphenyl groups align in a parallel-displaced manner, reducing aqueous solubility but enhancing thermal stability .

Q. What computational methods predict binding affinities for target proteins?

  • Molecular Docking (AutoDock Vina) : Use the oxadiazole ring as a hinge-binding motif in kinase active sites, with scoring functions weighted for hydrophobic contacts .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, focusing on the dimethylbenzofuran’s role in stabilizing hydrophobic pockets .

Methodological Challenges & Contradictions

Q. How to address discrepancies in reported biological activity across analogs?

  • Meta-Analysis : Compare IC50 values of structurally related compounds (e.g., triazole vs. oxadiazole derivatives) to identify substituent-specific trends .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to differentiate selective inhibition from promiscuous binding .

Q. What analytical techniques validate degradation products under stressed conditions?

  • LC-HRMS : Identify hydrolysis products (e.g., cleavage of the oxadiazole ring) under acidic (0.1 M HCl) and oxidative (H2O2) conditions .
  • Stability-Indicating Methods : Develop forced degradation protocols (ICH Q1A) with pH-varied buffers to assess hydrolytic susceptibility .

Safety & Handling Protocols

Q. What PPE is recommended for handling this compound?

  • Lab Guidelines : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritancy (analogous to chlorophenyl carboxamides) .
  • Spill Management : Neutralize with activated charcoal and dispose via incineration (hazard code H318 for eye irritation) .

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